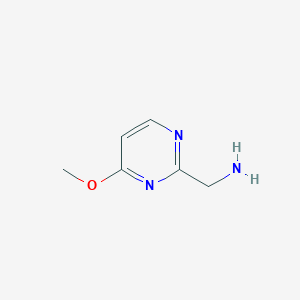

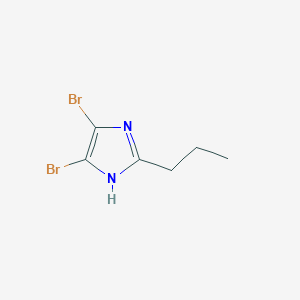

4,5-dibromo-2-propyl-1H-imidazole

説明

“4,5-dibromo-2-propyl-1H-imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . These are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Synthesis Analysis

Imidazoles can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “4,5-dibromo-2-propyl-1H-imidazole” contains a total of 18 bond(s). There are 10 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), and 1 Imidazole(s) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5-dibromo-2-propyl-1H-imidazole” include a density of 2.4±0.1 g/cm3, boiling point of 388.6±22.0 °C at 760 mmHg, and a molar refractivity of 34.2±0.3 cm3 . It also has a molar volume of 93.3±3.0 cm3 and a surface tension of 62.1±3.0 dyne/cm .科学的研究の応用

Therapeutic Potential

Imidazole derivatives are recognized for their significant pharmacological activities, making them subjects of intensive scientific investigation. The unique and ubiquitous imidazole nucleus plays a crucial role in living organisms, with derivatives showing appreciable anti-infective activity potential. Their biological activity profiles, reported across a span of fifteen years, underscore their potential as therapeutic agents in addressing a range of diseases (Sharma et al., 2016).

Material Science Innovations

In material science, imidazole-based frameworks, particularly Zeolite Imidazolate Frameworks (ZIFs), are celebrated for their exceptional properties. These materials, constructed from metal ions and imidazolate linkers, boast fascinating features such as high thermal and chemical stability, and large surface areas. Their unique "gate opening" mechanism positions ZIFs as promising candidates for applications in gas storage, adsorption, separation, and catalysis (S. S. Sankar et al., 2019).

Antimicrobial and Antibacterial Properties

The antimicrobial activities of imidazole and its derivatives have been extensively reviewed, showcasing their efficacy as raw materials in the pharmaceutical industry for manufacturing anti-fungal drugs. These compounds are also intermediaries in synthesizing some pesticides and insecticides, emphasizing their role in combating microbial resistance ( ).

Corrosion Inhibition

Imidazoline and its derivatives, closely related to imidazoles, serve as effective corrosion inhibitors. Their molecular structure facilitates strong adsorption onto metal surfaces, offering protection against corrosion. This application is particularly valued in the petroleum industry, where such inhibitors play a crucial role in maintaining infrastructure integrity (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Antifungal and Antitumor Activities

The antifungal and antitumor potential of imidazole derivatives has also been highlighted, with compounds such as miconazole demonstrating therapeutic efficacy in superficial mycoses and suggesting promising avenues for cancer treatment. Their broad spectrum of activity against various pathogens and cancer cells underscores the versatility and potential of imidazole compounds in medical applications (P. Sawyer et al., 2012; M. Iradyan et al., 2009).

Safety And Hazards

特性

IUPAC Name |

4,5-dibromo-2-propyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2/c1-2-3-4-9-5(7)6(8)10-4/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJXCPIVMZQMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-dibromo-2-propyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

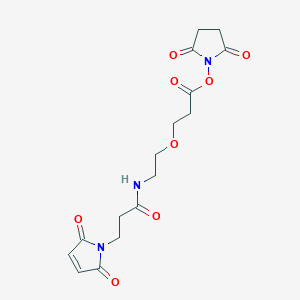

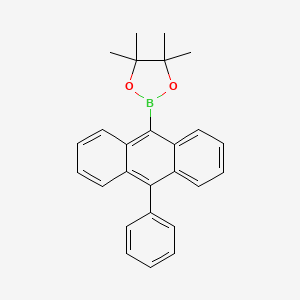

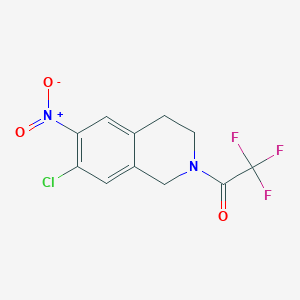

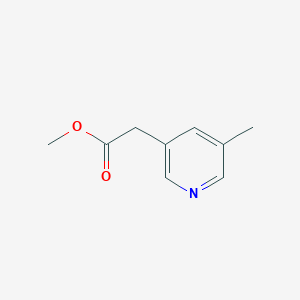

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)